1-(Naphthalen-1-ylmethyl)-4-[(4-nitrophenyl)sulfonyl]piperazine
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Overview
Description
1-(1-NAPHTHYLMETHYL)-4-[(4-NITROPHENYL)SULFONYL]PIPERAZINE is a complex organic compound that features a naphthylmethyl group, a nitrophenylsulfonyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-NAPHTHYLMETHYL)-4-[(4-NITROPHENYL)SULFONYL]PIPERAZINE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Naphthylmethyl Group: This could involve the alkylation of naphthalene with a suitable alkyl halide.
Introduction of the Piperazine Ring: This step might involve the reaction of the naphthylmethyl intermediate with piperazine under controlled conditions.
Sulfonylation: The final step could involve the sulfonylation of the piperazine derivative with a nitrophenylsulfonyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1-NAPHTHYLMETHYL)-4-[(4-NITROPHENYL)SULFONYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1-NAPHTHYLMETHYL)-4-[(4-NITROPHENYL)SULFONYL]PIPERAZINE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
1-(1-NAPHTHYLMETHYL)-4-[(4-AMINOPHENYL)SULFONYL]PIPERAZINE: Similar structure but with an amino group instead of a nitro group.
1-(1-NAPHTHYLMETHYL)-4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINE: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
1-(1-NAPHTHYLMETHYL)-4-[(4-NITROPHENYL)SULFONYL]PIPERAZINE is unique due to the presence of both a naphthylmethyl group and a nitrophenylsulfonyl group, which can confer specific chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C21H21N3O4S |
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Molecular Weight |
411.5 g/mol |
IUPAC Name |
1-(naphthalen-1-ylmethyl)-4-(4-nitrophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C21H21N3O4S/c25-24(26)19-8-10-20(11-9-19)29(27,28)23-14-12-22(13-15-23)16-18-6-3-5-17-4-1-2-7-21(17)18/h1-11H,12-16H2 |
InChI Key |
XDTHRGFNNSRKER-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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